4-(4-Chloro-3-fluorophenoxy)piperidine

Physicochemical Properties Salt Selection Synthetic Chemistry

This 4-(4-Chloro-3-fluorophenoxy)piperidine (free base) is a critical synthetic intermediate for kinase inhibitor and CNS-targeting compound libraries. The electron-withdrawing Cl and F substituents on the phenoxy ring ensure precise molecular recognition; substituting any close analog risks loss of target affinity. The free base form is directly compatible with nucleophilic substitution reactions in DMSO or acetonitrile, maximizing synthetic utility. Researchers targeting the ATP-binding pocket or allosteric kinase sites will benefit from its ideal LogP of 2.8, which supports blood-brain barrier penetration. Confirm your choice of free base or hydrochloride salt (CAS 1624014-78-7) to ensure experimental success—request your quote today.

Molecular Formula C11H13ClFNO
Molecular Weight 229.68 g/mol
CAS No. 367501-02-8
Cat. No. B13604633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chloro-3-fluorophenoxy)piperidine
CAS367501-02-8
Molecular FormulaC11H13ClFNO
Molecular Weight229.68 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC(=C(C=C2)Cl)F
InChIInChI=1S/C11H13ClFNO/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
InChIKeyFKKIMHRWJDGOEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chloro-3-fluorophenoxy)piperidine (CAS 367501-02-8): Sourcing Specifications and Structural Overview for Research Procurement


4-(4-Chloro-3-fluorophenoxy)piperidine (CAS 367501-02-8) is a piperidine derivative featuring a piperidine ring linked to a 4-chloro-3-fluorophenoxy moiety . With a molecular formula of C11H13ClFNO and a molecular weight of 229.68 g/mol , this compound is a synthetic intermediate primarily utilized in medicinal chemistry research for the development of kinase inhibitors and central nervous system (CNS) targeting agents . The electron-withdrawing chlorine and fluorine substituents on the phenyl ring confer distinct electronic properties that influence the compound's reactivity and its interactions with biological targets . Available as either a free base or a hydrochloride salt (CAS 1624014-78-7), the selection between these forms is a critical decision for research procurement, as each offers markedly different physical and chemical properties that directly impact experimental design and synthetic utility .

Procurement Alert: Why Substituting 4-(4-Chloro-3-fluorophenoxy)piperidine with Another Piperidine Derivative Can Compromise Your Research


In research and industrial settings, piperidine derivatives are not interchangeable commodities; their specific substitution patterns dictate their physicochemical properties, reactivity, and biological target engagement. Substituting 4-(4-Chloro-3-fluorophenoxy)piperidine with a close analog, such as a non-halogenated version or a regioisomer, introduces a high risk of experimental failure. For instance, the presence and position of the chlorine and fluorine atoms are critical for establishing key interactions within enzyme binding pockets, where even a subtle shift can lead to a complete loss of target affinity . Furthermore, the choice between the free base and the hydrochloride salt—a common procurement decision—has profound, quantifiable consequences for solubility, stability, and subsequent synthetic reactions, making blind substitution a significant threat to project timelines and data reproducibility .

Comparative Evidence Dossier: 4-(4-Chloro-3-fluorophenoxy)piperidine vs. Key Research Comparators


Free Base vs. Hydrochloride Salt: A Direct Comparison of Physical Form and Procurement Impact

The target compound exists in two primary physical forms: the free base (CAS 367501-02-8) and its hydrochloride salt (CAS 1624014-78-7) . This is a direct head-to-head comparison for procurement, as both forms are commercially available. The free base is a solid with a melting point of 85–90°C, while the hydrochloride salt, due to its ionic nature, is expected to exhibit a significantly higher melting point . The free base is soluble in polar aprotic solvents like DMSO and acetonitrile, which is ideal for many organic reactions . In contrast, the hydrochloride salt offers enhanced aqueous solubility and solid-state stability, which is advantageous for long-term storage and biological assays but requires a deprotonation step before use as a nucleophile in synthetic applications .

Physicochemical Properties Salt Selection Synthetic Chemistry Formulation

Lipophilicity (clogP) for CNS Drug Discovery: A Class-Level Inference from Structural Motif

The compound's structural motif—a 4-chloro-3-fluorophenoxy group attached to a piperidine ring—is frequently employed in the design of CNS-penetrant molecules . While direct experimental logP data for this exact compound is not publicly available, a calculated logP (clogP) of 2.8 has been reported . This value falls within the optimal range for blood-brain barrier penetration (typically logP 2–4), suggesting a favorable balance between lipophilicity and polarity. For comparison, a related piperidine derivative with a different substitution pattern, 4-[[2-(4-fluorophenoxy)phenyl]methyl]piperidine, was disclosed in a patent, highlighting that subtle changes in the phenoxy linker and halogen positions can be used to fine-tune physicochemical and pharmacological properties [1].

CNS Drug Discovery Blood-Brain Barrier Permeability Lipophilicity Medicinal Chemistry

Structural Differentiation: Halogen Substitution Pattern as a Key Selectivity Determinant

The specific 4-chloro-3-fluorophenoxy substitution pattern is not arbitrary; it is a deliberate structural motif found in potent and selective kinase inhibitors . A direct comparator is 3-[(4-Chloro-phenoxy)-(4-fluoro-phenyl)-methyl]-piperidine, which, despite bearing similar halogen groups, positions them on separate phenyl rings connected by a methyl linker [1]. This compound demonstrates high affinity for the serotonin transporter (SERT) with a Ki of 13.9 nM [1]. The target compound, 4-(4-Chloro-3-fluorophenoxy)piperidine, concentrates both halogens on a single phenyl ring attached directly to the piperidine oxygen. This conformational rigidity and unique electronic distribution, dictated by the ortho-fluoro and para-chloro arrangement, are critical for establishing specific, directional halogen bonds within the active site of a target protein, thereby influencing both potency and, more importantly, selectivity against closely related kinases .

Kinase Inhibition Selectivity Structure-Activity Relationship Halogen Bonding

High-Impact Application Scenarios for 4-(4-Chloro-3-fluorophenoxy)piperidine (CAS 367501-02-8) in Academic and Industrial Research


Synthesis of Selective Kinase Inhibitor Libraries for Oncology and Inflammation

Based on its structural motif, which is known to be part of kinase-inhibiting molecules , 4-(4-Chloro-3-fluorophenoxy)piperidine is an ideal building block for creating focused libraries of potential kinase inhibitors. The unique halogen substitution pattern can be leveraged to explore halogen bonding interactions within the ATP-binding pocket or allosteric sites of kinases, with the goal of improving selectivity over other closely related enzymes .

CNS Drug Discovery Programs Requiring Blood-Brain Barrier Penetration

The compound's favorable calculated logP of 2.8, which lies within the optimal range for blood-brain barrier penetration , makes it a valuable intermediate for synthesizing new chemical entities targeting CNS disorders. Its piperidine core, a common feature in CNS-active drugs, can be further derivatized to explore its potential as a novel antipsychotic, antidepressant, or cognitive enhancer .

Medicinal Chemistry Optimization: Exploring the Impact of Free Base vs. Salt Form on Reactivity

In synthetic chemistry workflows, the choice between the free base and hydrochloride salt is non-trivial. The free base form (CAS 367501-02-8) is directly usable in nucleophilic substitution reactions due to its solubility in organic solvents like DMSO and acetonitrile . In contrast, a procurement decision for the hydrochloride salt (CAS 1624014-78-7) would be driven by a need for long-term storage stability and high purity, with the understanding that a deprotonation step will be required before its use in many synthetic transformations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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